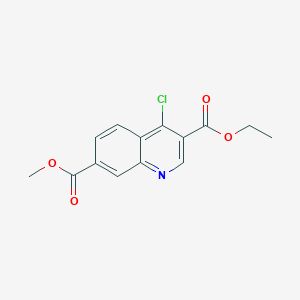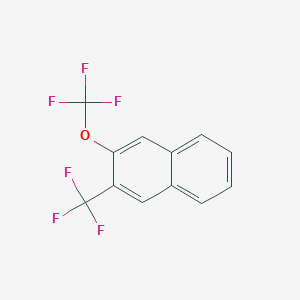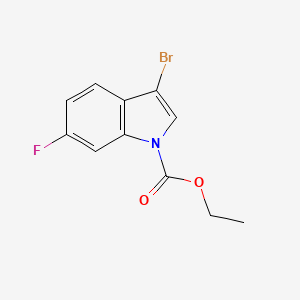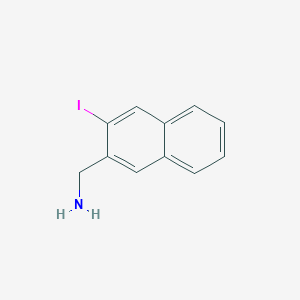
2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyran ring fused with a diphenylvinyl group, which contributes to its distinctive chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one can be achieved through various methods. One common approach involves the reaction of 2-diazo-1,3-dicarbonyl compounds with N-alkyl-2,2-diphenylaziridines. This reaction proceeds via an electrophilic ring-opening mechanism under reflux or microwave irradiation conditions . The use of microwave irradiation significantly accelerates the reaction, leading to higher yields and shorter reaction times.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance production efficiency and scalability.
化学反应分析
Types of Reactions
2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or platinum (Pt).
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully or partially hydrogenated compounds.
科学研究应用
2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one has several scientific research applications:
Biology: Its unique structure allows for the exploration of its biological activity and potential as a bioactive molecule.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用机制
The mechanism of action of 2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects. For example, the diphenylvinyl motif can undergo significant structural changes, affecting the distribution of spin-density and leading to specific photophysical properties .
相似化合物的比较
Similar Compounds
2,2-Diphenyl-2H-chromene: This compound shares a similar diphenylvinyl motif and exhibits comparable photophysical properties.
Naphtho[2,3-c][1,2,5]thiadiazole derivatives: These compounds also feature diphenylvinyl groups and are used in light-emitting applications.
Uniqueness
2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one is unique due to its specific combination of a pyran ring and diphenylvinyl group, which imparts distinct chemical and photophysical properties. This uniqueness makes it valuable for specialized applications in luminescent materials and optoelectronics.
属性
分子式 |
C19H16O2 |
|---|---|
分子量 |
276.3 g/mol |
IUPAC 名称 |
2-(2,2-diphenylethenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C19H16O2/c20-17-11-12-21-18(13-17)14-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,18H,13H2 |
InChI 键 |
QIGIYEDVOXLZRE-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC=CC1=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11842250.png)








![3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11842314.png)




